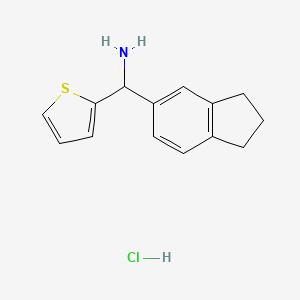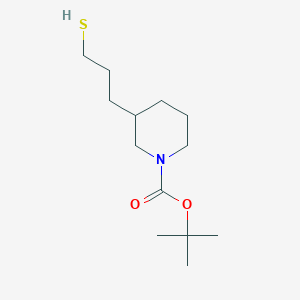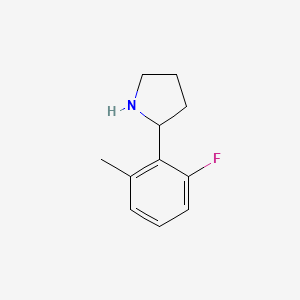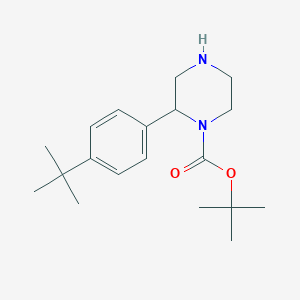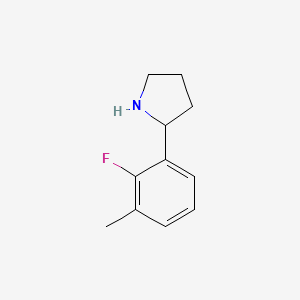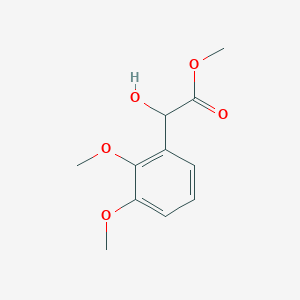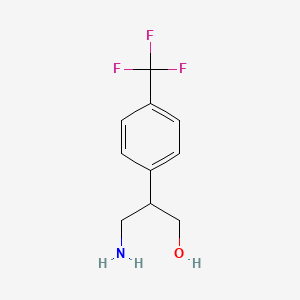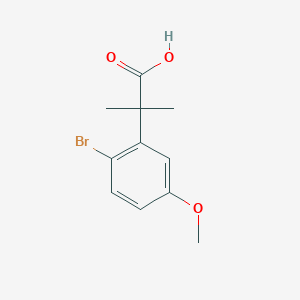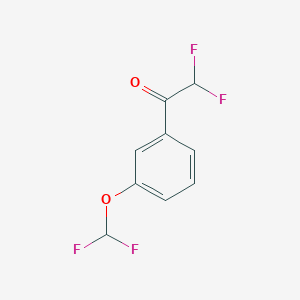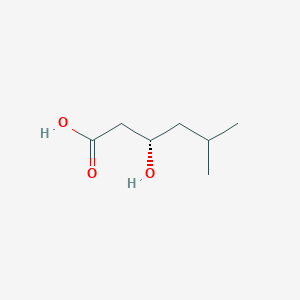
4-(4-Isocyanatobenzyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Isocyanatobenzyl)morpholine is a chemical compound that belongs to the family of isocyanates It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzyl group, which is further connected to a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isocyanatobenzyl)morpholine typically involves the reaction of 4-(4-aminobenzyl)morpholine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows:
[ \text{4-(4-aminobenzyl)morpholine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Isocyanatobenzyl)morpholine undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction of the isocyanate group can lead to the formation of amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form carbamates and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alcohols, amines, and thiols can react with the isocyanate group under mild conditions.
Major Products
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and other substituted derivatives.
Applications De Recherche Scientifique
4-(4-Isocyanatobenzyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of coatings, adhesives, and other materials due to its reactivity and versatility.
Mécanisme D'action
The mechanism of action of 4-(4-Isocyanatobenzyl)morpholine involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various applications, including the formation of polymers and the modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Isocyanatobenzyl)morpholine
- 4-(2-Isocyanatobenzyl)morpholine
- 4-(4-Isocyanatophenyl)morpholine
Comparison
4-(4-Isocyanatobenzyl)morpholine is unique due to the position of the isocyanate group on the benzyl ring, which can influence its reactivity and interactions with other molecules. Compared to its isomers, such as 4-(3-Isocyanatobenzyl)morpholine and 4-(2-Isocyanatobenzyl)morpholine, the para-substitution pattern in this compound can lead to different steric and electronic effects, affecting its chemical behavior and applications.
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
4-[(4-isocyanatophenyl)methyl]morpholine |
InChI |
InChI=1S/C12H14N2O2/c15-10-13-12-3-1-11(2-4-12)9-14-5-7-16-8-6-14/h1-4H,5-9H2 |
Clé InChI |
LQLMBAHMABIHPP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=CC=C(C=C2)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



